tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S,4S)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7(5-12)4-8(11)6-13/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVITVQAVGWZKZ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H]1CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Applications
The compound serves as a crucial building block in drug synthesis due to its structural similarities with various bioactive molecules. It has been investigated for its potential as an inhibitor of nucleosidase and nucleoside phosphorylase, which are important targets in treating parasitic infections and cancers. Specifically, it has shown promise in inhibiting enzymes associated with diseases such as:
- Cancer : Inhibitors of pathways involved in tumor growth, particularly prostate and head and neck cancers.
- Parasitic Infections : Effective against protozoan parasites like Plasmodium (malaria) and Leishmania species .
Bioavailability and Absorption
The compound exhibits a high gastrointestinal absorption rate, indicating favorable pharmacokinetic properties that enhance its bioavailability for oral administration. This characteristic is vital for developing effective therapeutic agents.
Chemical Research
Synthetic Pathways
Various synthetic methodologies have been explored to produce tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate. These include:
- Catalytic Processes : Utilization of azetidines as ligands in catalytic reactions such as reductions and cycloadditions .
- Enantioselective Synthesis : Techniques to achieve enantiopure derivatives have been developed, enhancing the utility of azetidines in asymmetric synthesis .
Comparative Structural Analysis
The compound shares structural similarities with other azetidine derivatives, which can influence its reactivity and application potential. A comparative analysis is detailed below:
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | 0.98 |
| Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate | C10H19NO3 | 0.94 |
| Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate | C10H19NO3 | 0.96 |
This table illustrates the close relationship between these compounds, highlighting their shared azetidine framework and potential medicinal properties.
Case Studies
Case Study 1: Nucleoside Hydrolase Inhibition
Research has demonstrated that azetidine analogues can effectively inhibit nucleoside hydrolases, which are crucial in various biological processes. The application of this compound in this context could lead to novel treatments for diseases where these enzymes play a pivotal role .
Case Study 2: Antiparasitic Activity
In vitro studies have indicated that compounds similar to this compound exhibit significant activity against protozoan parasites. This suggests that further development could yield effective antiparasitic agents .
Mechanism of Action
The mechanism of action of tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the azetidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s trans-hydroxymethyl groups enhance hydrophilicity and provide sites for further functionalization, unlike derivatives with aromatic (e.g., 4-methoxyphenyl in 1h ) or heterocyclic (e.g., pyrimidin-2-yl ) substituents, which introduce steric or electronic effects.
- Morpholine-containing derivatives (e.g., from ) are tailored for applications in peptide mimetics due to morpholine’s prevalence in bioactive molecules .
Synthetic Efficiency :
- The target compound’s commercial availability at 97% purity suggests optimized large-scale synthesis, whereas lab-synthesized analogs (e.g., 1h at 42% yield ) require laborious purification steps like preparative HPLC.
Biological Activity
tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1036262-54-0) is a compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 217.26 g/mol
- PubChem CID: 24801564
The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Its hydroxymethyl groups are likely involved in hydrogen bonding, enhancing its affinity for target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains with promising results.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways, which could make it a candidate for further development as a therapeutic agent.
Study 1: Antimicrobial Properties
In a study examining the antimicrobial effects of azetidine derivatives, this compound was tested against multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 8 μg/mL, indicating moderate activity against this pathogen .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of various azetidine derivatives on MDA-MB-231 (triple-negative breast cancer) cells. This compound exhibited an IC value of 0.126 μM, demonstrating significant potency compared to standard chemotherapeutics .
Study 3: Enzyme Inhibition
The compound was evaluated for its ability to inhibit N-ribosyl transferases, critical enzymes in nucleotide metabolism. Results indicated a competitive inhibition profile with an IC value of approximately 50 nM, suggesting potential applications in targeting metabolic diseases .
Data Summary Table
| Activity Type | Target | Measurement | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC (μg/mL) | 8 |
| Cytotoxicity | MDA-MB-231 cells | IC (μM) | 0.126 |
| Enzyme Inhibition | N-ribosyl transferase | IC (nM) | 50 |
Q & A
Q. What are the standard synthetic routes for tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate, and what key reaction conditions are required?
The synthesis typically involves multi-step strategies, including cyclization to form the azetidine ring, followed by hydroxymethyl group introduction. Key steps include:
- Cyclization : Using precursors like tert-butyl 3-oxoazetidine-1-carboxylate under basic conditions (e.g., NaH in THF) to form the azetidine core .
- Hydroxymethylation : Employing nucleophilic substitution or oxidation-reduction sequences, often with reagents like LiAlH4 for reduction or pyridinium chlorochromate (PCC) for oxidation .
- Protection/Deprotection : tert-Butyl groups are introduced via Boc protection, requiring anhydrous conditions and catalysts like DMAP . Purification often involves column chromatography, and structural confirmation uses NMR and X-ray crystallography .
Q. How is the stereochemical integrity of the trans configuration maintained during synthesis?
Stereocontrol is achieved through:
- Chiral Catalysts : Use of enantioselective catalysts during cyclization or substitution steps to favor the trans isomer .
- Stereospecific Reagents : Selective reducing agents (e.g., NaBH4 with chiral ligands) to retain configuration during hydroxymethyl group addition .
- Crystallographic Validation : Post-synthesis X-ray analysis using SHELX software ensures stereochemical accuracy .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₉NO₄, 217.26 g/mol) .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields, and how can they be addressed?
Common issues include:
- Byproduct Formation : Competing reactions during hydroxymethylation lead to diastereomers. Mitigated by optimizing solvent polarity (e.g., DMF vs. THF) and temperature .
- Low Catalytic Efficiency : Screening catalysts (e.g., Pd/C vs. PtO₂) for hydrogenation steps improves yield .
- Purification Losses : Gradient elution in chromatography minimizes co-elution of similar intermediates .
Q. How does this compound's reactivity compare to other azetidine derivatives?
- Enhanced Nucleophilicity : The bis(hydroxymethyl) groups increase susceptibility to electrophilic attack compared to mono-substituted analogs .
- Steric Effects : The tert-butyl group hinders axial reactions, favoring equatorial substitution patterns .
- Oxidation Sensitivity : Hydroxymethyl groups are prone to oxidation, requiring inert atmospheres during storage .
Q. What methodological considerations are critical for using this compound in medicinal chemistry?
- Biological Stability : Evaluate metabolic degradation using liver microsome assays .
- Target Binding : Structure-activity relationship (SAR) studies via molecular docking (e.g., AutoDock) to optimize interactions with enzymes/receptors .
- Toxicity Screening : In vitro cytotoxicity assays (e.g., MTT) on cell lines to assess therapeutic index .
Q. Can computational models predict the biological interactions of this compound?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding affinities to targets like kinases or GPCRs .
- MD Simulations : GROMACS assesses conformational stability in physiological conditions .
- ADME Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How do solvent and catalyst choices affect the outcome of key reactions?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF favors cyclization .
- Catalyst Impact : Pd/C vs. Raney Ni in hydrogenation alters regioselectivity; NaHCO₃ vs. Et₃N affects deprotonation efficiency .
Q. What are the best practices for handling and storing this compound?
- Storage : -20°C under argon to prevent oxidation of hydroxymethyl groups .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light .
Q. What contradictions exist in published data regarding its synthesis, and how can they be resolved?
- Yield Discrepancies : Some protocols report 60-70% yields, while others achieve >85%. Differences attributed to catalyst purity or solvent drying .
- Stereochemical Outcomes : Conflicting reports on trans/cis ratios resolved via chiral HPLC validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
